5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a p-tolyl group
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by cyclization and functional group modifications . Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. Additionally, it can modulate signaling pathways involved in inflammation and cell survival, such as the NF-kB pathway .
Comparison with Similar Compounds
Similar compounds include other furo[2,3-d]pyrimidine derivatives, such as:
2-Amino-5,8-dihydro-3H-pyrido[2,3-d]pyrimidin-4-ones: Known for their anticancer and antimicrobial activities.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory properties.
The uniqueness of 5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
21864-03-9 |
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Molecular Formula |
C21H19ClN2O3 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-6,6-dimethyl-3-(4-methylphenyl)-1,5-dihydrofuro[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H19ClN2O3/c1-12-4-10-15(11-5-12)24-19(25)16-17(13-6-8-14(22)9-7-13)21(2,3)27-18(16)23-20(24)26/h4-11,17H,1-3H3,(H,23,26) |
InChI Key |
HBZYFFQJVSONDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(NC2=O)OC(C3C4=CC=C(C=C4)Cl)(C)C |
Origin of Product |
United States |
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